A Technical Guide to the Physicochemical Properties of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine
A Technical Guide to the Physicochemical Properties of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics the purine core, allows it to act as a versatile hinge-binding motif for a multitude of protein kinases. Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for critical therapeutic targets, including Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), and the c-Met proto-oncogene.[1][2][3] The scaffold's value is further demonstrated in its application for developing inhibitors of enzymes like NADPH Oxidase 2 and Phosphodiesterase 4B (PDE4B).
This guide focuses on a specific, under-characterized derivative: 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine . The introduction of dimethoxy substituents at the 4 and 6 positions of the pyridine ring is anticipated to significantly modulate the core scaffold's electronic and steric properties. This alteration directly impacts key physicochemical parameters such as basicity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its ultimate viability as a drug candidate.
Given the limited availability of experimental data for this specific molecule, this document serves as a comprehensive technical guide outlining its predicted physicochemical properties and detailing the authoritative experimental and computational methodologies required for their empirical validation.
Molecular and Structural Properties
A precise understanding of the molecular identity is the foundation of any physicochemical analysis.
| Property | Value | Source |
| Chemical Name | 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine | - |
| Synonym | 4,6-Dimethoxy-7-azaindole | - |
| CAS Number | 1190322-53-2 | [4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Chemical Structure | ![]() | - |
Predicted Physicochemical Properties: A Computational Baseline
Computational models provide essential, cost-effective initial estimates of a compound's properties, guiding experimental design and prioritization. The following table summarizes the key predicted physicochemical parameters for 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine. These values serve as a baseline for the empirical studies detailed in the subsequent sections.
| Physicochemical Property | Predicted Value | Significance in Drug Discovery |
| pKa (Pyrrole N-H) | 14.33 ± 0.40 | Influences acidity and potential for hydrogen bonding as a donor. |
| Density | 1.245 ± 0.06 g/cm³ | Affects formulation, dissolution, and solid-state characteristics. |
| LogP | Unavailable | Critical for predicting membrane permeability and oral absorption. |
| Aqueous Solubility | Unavailable | A primary determinant of bioavailability and formulation feasibility. |
| Melting Point | Unavailable | Indicates crystal lattice energy, purity, and solid-state stability. |
Methodologies for Experimental and Computational Profiling
To move beyond prediction and establish an empirical physicochemical profile, a series of standardized assays are required. This section details the rationale and protocols for determining the most critical parameters.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH, profoundly impacting its solubility, permeability, and ability to interact with biological targets. For 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine, the key ionizable centers are the pyrrole N-H (acidic) and the pyridine nitrogen (basic).
Caption: Comparison of LogP determination methods.
This high-throughput method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.
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System Setup: Use a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
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Calibration: Prepare a set of 5-7 calibrant compounds with known LogP values that span the expected range. Inject each calibrant and record its retention time (t_R).
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Sample Analysis: Prepare a stock solution of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMSO, Acetonitrile) and inject it into the HPLC system. Record its retention time.
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Calculation:
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Calculate the retention factor, k', for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Plot the known LogP values of the calibrants against their calculated log k' values.
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Determine the LogP of the analyte by interpolating its log k' value onto the linear regression of the calibration curve.
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Expert Insight: While the shake-flask method is the "gold standard," it is labor-intensive and requires significant amounts of pure compound. The RP-HPLC method is ideal for early-stage discovery, where speed and material conservation are paramount. The choice of mobile phase modifier (formic acid) ensures that acidic and basic functional groups remain in a consistent protonation state.
Aqueous Solubility
Solubility is the maximum concentration of a compound that can dissolve in a solvent and is a critical barrier to oral bioavailability. Poor solubility can halt the development of an otherwise potent compound.
This high-throughput assay measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer, providing an early indication of solubility challenges.
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Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
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Assay Plate: Using a liquid handler, dispense the DMSO stock into a 96-well microplate. Then, rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired concentrations (e.g., in a serial dilution from 200 µM down to 1.56 µM).
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Incubation & Measurement: Shake the plate for 1-2 hours at room temperature to allow precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer.
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Analysis: The solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.
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Expert Insight: This kinetic method often underestimates true thermodynamic solubility but is invaluable for ranking compounds in early discovery. For lead optimization, a more rigorous thermodynamic solubility assay (e.g., shake-flask with HPLC-UV quantification) is required to determine the equilibrium solubility.
Solid-State Properties: Melting Point
The melting point (T_m) is a fundamental physical property that provides information on purity, crystal lattice energy, and solid-state stability.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the precise determination of thermal transitions like melting.
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Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan to seal it.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the heat of fusion.
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Expert Insight: A sharp melting peak is indicative of high purity. Broad peaks may suggest the presence of impurities or a mixture of polymorphic forms.
Relevance in Drug Discovery and Conclusion
The physicochemical properties of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine are not merely academic data points; they are critical predictors of its behavior in a biological system.
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Influence of Methoxy Groups: The two electron-donating methoxy groups on the pyridine ring are expected to increase the basicity of the pyridine nitrogen compared to the unsubstituted 7-azaindole parent. This will raise its pKa, making it more likely to be protonated at physiological pH. This protonation can enhance aqueous solubility but may decrease passive membrane permeability.
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Lipophilicity and Permeability: The addition of two methoxy groups will also increase the lipophilicity (LogP) of the molecule. This is often a trade-off: increased lipophilicity can improve binding to hydrophobic pockets in target proteins and enhance membrane permeability, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.
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Integrated Assessment: No single property determines success. A successful drug candidate must possess a finely-tuned balance of solubility, lipophilicity, and ionization. The experimental and computational profiling outlined in this guide provides the necessary framework to assess this balance for 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (URL: [Link])
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![Chemical structure of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](https://i.imgur.com/example.png)
